molecular formula C11H18N4O3 B011057 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide CAS No. 106732-52-9

3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide

Cat. No. B011057
M. Wt: 254.29 g/mol
InChI Key: QXHVGEXNEZRSGG-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, commonly known as Prolyl-hydroxylase inhibitors (PHIs), is a class of small molecules that have gained significant attention in the scientific community due to their potential therapeutic applications. PHIs are known to stabilize hypoxia-inducible factor (HIF), which plays a crucial role in regulating cellular responses to hypoxia.

Mechanism Of Action

3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide work by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of HIF. HIF plays a crucial role in regulating cellular responses to hypoxia, and its stabilization leads to the activation of various genes involved in erythropoiesis, angiogenesis, and glycolysis.

Biochemical And Physiological Effects

3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been shown to have various biochemical and physiological effects. One of the most significant effects is the increase in erythropoietin production, which leads to an increase in red blood cell production. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have also been shown to increase angiogenesis, which is the formation of new blood vessels. This effect is beneficial in the treatment of ischemic diseases, as it promotes the formation of new blood vessels to supply oxygen and nutrients to the affected tissues.

Advantages And Limitations For Lab Experiments

3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have several advantages in lab experiments. They are relatively easy to synthesize, and their effects can be easily measured using various assays. However, 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have some limitations, including their instability in aqueous solutions and their potential toxicity at high concentrations.

Future Directions

The future directions of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide are vast, and ongoing research is focused on exploring their potential therapeutic applications in various diseases. Some of the future directions include the development of more potent and selective 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, the optimization of dosing regimens, and the exploration of their potential in combination therapies. Additionally, research is ongoing to understand the long-term effects of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide and their potential toxicity in humans.
Conclusion:
In conclusion, 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide are a promising class of small molecules that have gained significant attention in the scientific community due to their potential therapeutic applications. Their ability to stabilize HIF has led to their investigation in the treatment of various diseases, including anemia, ischemic diseases, and cancer. While 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have several advantages in lab experiments, their potential toxicity and instability in aqueous solutions are some of the limitations. Nevertheless, ongoing research is focused on exploring their potential therapeutic applications and developing more potent and selective 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide.

Synthesis Methods

3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide can be synthesized using various methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of chemical reactions to produce the desired molecule. Fermentation, on the other hand, involves the use of microorganisms to produce the molecule. Both methods have been used to produce 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, and the choice of method depends on various factors, including cost, yield, and purity.

Scientific Research Applications

3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been extensively studied in the scientific community, and their potential therapeutic applications are vast. One of the most promising applications of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide is in the treatment of anemia. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been shown to increase the production of erythropoietin, which stimulates the production of red blood cells. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have also been studied in the treatment of ischemic diseases, such as myocardial infarction and stroke, as well as in the treatment of cancer.

properties

CAS RN

106732-52-9

Product Name

3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

(2S)-N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8-/m0/s1

InChI Key

QXHVGEXNEZRSGG-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@H]2CCN(C2=O)CC(=O)N

SMILES

C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N

Canonical SMILES

C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N

Other CAS RN

106732-52-9

synonyms

2-oxo-3(R)-((2(S)-pyrrolidinylcarbonyl)amino)-1-pyrrolidineacetamide
3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide
3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide, (R-(R*,S*))-isomer
PAOPA

Origin of Product

United States

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